N-Benzyloctadecenamide
Overview
Description
. This compound is a derivative of oleamide, where the amide group is substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyloctadecenamide can be synthesized through the amidation of oleic acid with benzylamine. The reaction typically involves heating oleic acid and benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques such as enzymatic catalysis or continuous flow chemistry to enhance efficiency and yield. These methods aim to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzyloctadecenamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyloctadecenamide has found applications in various scientific research fields:
Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their derivatives.
Biology: The compound has been investigated for its role in modulating biological membranes and its potential effects on cell signaling pathways.
Medicine: this compound has shown promise in preclinical studies for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of bio-based materials and as an additive in cosmetic formulations due to its moisturizing properties.
Mechanism of Action
The mechanism by which N-Benzyloctadecenamide exerts its effects involves its interaction with cell membrane components and signaling pathways. The compound can modulate the activity of various receptors and enzymes, leading to changes in cellular functions. Its molecular targets include G-protein-coupled receptors (GPCRs) and ion channels, which play crucial roles in cellular communication and homeostasis.
Comparison with Similar Compounds
Oleamide
Palmitamide
Stearamide
Linoleamide
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Properties
IUPAC Name |
N-benzyloctadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXGFOCPQQADIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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